1-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted with a 3-fluorophenyl group at position 1 and an amine group at position 4. The oxadiazole ring is substituted with a 2-methylphenyl group at position 5. The fluorine atom enhances electronegativity and bioavailability, while the methyl group on the oxadiazole contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-5-2-3-8-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-7-4-6-11(18)9-12/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUKWNORZQCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Introduction of the triazole ring: The oxadiazole intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methylphenyl groups, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions under specific conditions to form new ring structures.
Common reagents used in these reactions include halogenated solvents, strong acids or bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is part of a larger class of heterocyclic compounds that have garnered attention for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This article explores the scientific research applications of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been synthesized and tested against various bacterial strains. The introduction of the oxadiazole ring has been shown to enhance the antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Properties
Triazole derivatives are also noted for their anticancer activity. Research has demonstrated that compounds containing both triazole and oxadiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported promising results against breast cancer and leukemia cell lines.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are attributed to its ability to modulate cytokine production. In vitro studies have shown that similar triazole derivatives can reduce the production of pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.
General Synthetic Routes
The synthesis of 1-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves:
- Formation of the Triazole Ring : This is often achieved through a click chemistry approach using azides and alkynes.
- Oxadiazole Synthesis : The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.
- Final Coupling : The final compound is obtained through coupling reactions that link the triazole and oxadiazole moieties.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study B | Showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C | Reported anti-inflammatory effects in a murine model of arthritis, reducing cytokine levels by 30% compared to controls. |
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group offers moderate electronegativity without significantly increasing molecular weight (343.34 vs. 370.77 for the chloro analog). Chlorine’s larger atomic radius may hinder target binding in sterically sensitive environments .
- However, its higher molecular weight (386.33) may reduce bioavailability .
Biological Activity
The compound 1-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that integrates the triazole and oxadiazole scaffolds, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Overview of Biological Activities
The biological activities associated with oxadiazole and triazole derivatives include:
- Anticancer Activity : Numerous studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. They target various enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylases) .
- Antimicrobial Activity : Compounds containing triazole and oxadiazole structures have shown promising results against a range of microbial pathogens .
- Anti-inflammatory and Antioxidant Effects : Some derivatives also display anti-inflammatory and antioxidant properties, contributing to their potential therapeutic applications .
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes such as thymidylate synthase and HDACs, which play crucial roles in cancer cell survival and proliferation .
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that certain compounds can induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation .
Case Studies
-
Anticancer Evaluation :
- A study reported that a related oxadiazole derivative exhibited IC50 values of 0.48 µM against MCF-7 (breast cancer) cells, demonstrating its potency compared to standard chemotherapeutics like doxorubicin .
- Molecular docking studies indicated strong interactions between the compound's aromatic rings and target proteins, suggesting a mechanism for its anticancer activity .
- Antimicrobial Screening :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
